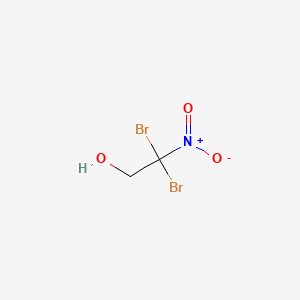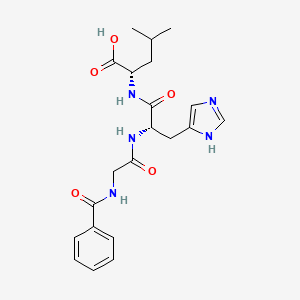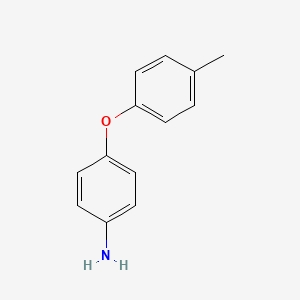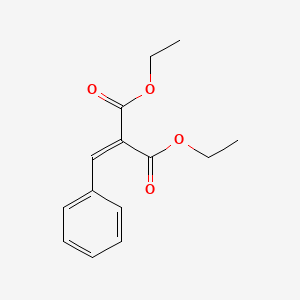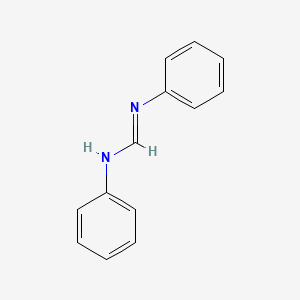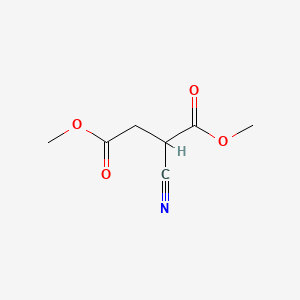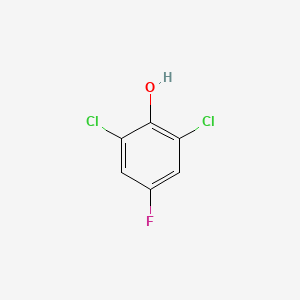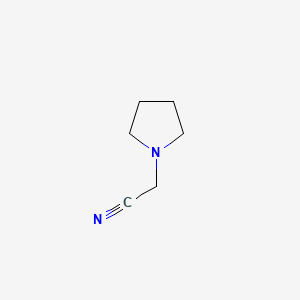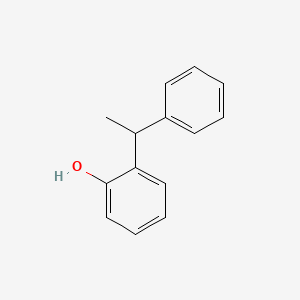
2,4,6-Tribromobenzène-1,3,5-triol
Vue d'ensemble
Description
The compound 2,4,6-Tribromobenzene-1,3,5-triol is not directly mentioned in the provided papers. However, the papers do discuss various halogenated benzene derivatives, which can offer insights into the chemical behavior and properties of halogenated compounds similar to 2,4,6-Tribromobenzene-1,3,5-triol. For instance, the preparation of triethylbenzene derivatives from halosubstituted benzene compounds suggests that halogen atoms on a benzene ring can act as reactive sites for further functionalization .
Synthesis Analysis
The synthesis of halogenated benzene derivatives is a common theme in the provided papers. For example, the synthesis of 1,3,5-tribromo-2,4,6-trienylbenzenes through alkylation, etherification, and amination methods indicates that bromine substituents on a benzene ring can be utilized in various organic transformations . This information could be extrapolated to the synthesis of 2,4,6-Tribromobenzene-1,3,5-triol, suggesting that the bromine atoms could be used as points of attachment for hydroxyl groups through substitution reactions.
Molecular Structure Analysis
The molecular structure of halogenated benzene derivatives is influenced by the presence of substituents on the benzene ring. For instance, the crystal and molecular structures of 2,4,6-trinitrobenzene derivatives show that substituents can cause twisting and rotation of groups out of the plane of the benzene ring . This implies that in 2,4,6-Tribromobenzene-1,3,5-triol, the bromine atoms and hydroxyl groups could influence the overall geometry and electronic distribution of the molecule.
Chemical Reactions Analysis
The papers describe various chemical reactions involving halogenated benzene derivatives. For example, the selective defluorination and azidation of trifluorobenzene derivatives to form triazidobenzenes demonstrates the reactivity of halogen atoms on the benzene ring towards nucleophilic substitution reactions . This suggests that the bromine atoms in 2,4,6-Tribromobenzene-1,3,5-triol could undergo similar nucleophilic substitutions, potentially allowing for the introduction of other functional groups.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 2,4,6-Tribromobenzene-1,3,5-triol, they do provide information on related compounds. For example, the redox properties of tetrafluorobenzene derivatives are investigated, indicating that the presence of electronegative substituents like fluorine can affect the redox behavior of the molecule . By analogy, the bromine atoms in 2,4,6-Tribromobenzene-1,3,5-triol could also influence its redox properties, as well as its solubility, melting point, and reactivity.
Applications De Recherche Scientifique
Fabrication d’ingrédients pharmaceutiques actifs
2,4,6-Tribromobenzène-1,3,5-triol: est utilisé comme intermédiaire dans la synthèse d’ingrédients pharmaceutiques actifs (API). Ses groupes bromés et hydroxyles en font un précurseur polyvalent pour divers composés pharmacologiquement actifs. La réactivité du composé permet des substitutions sélectives, ce qui le rend précieux dans la construction d’architectures moléculaires complexes présentes dans de nombreuses molécules médicamenteuses .
Préparation du 1,3,5-triméthoxytoluène
Ce composé sert d’intermédiaire pour la synthèse du 1,3,5-triméthoxytoluène, un composé chimique qui peut être transformé en divers composés organiques. La transformation implique généralement la substitution des atomes de brome par des groupes méthoxy, ce qui peut être une étape intermédiaire pour une synthèse organique plus complexe .
Complexes moléculaires avec les fullerènes
This compound: forme des complexes moléculaires avec les fullerènes [60] et [70]. Ces complexes sont étudiés pour leurs applications potentielles dans le domaine de la photovoltaïque organique et comme composants dans l’électronique moléculaire. L’interaction entre le composé bromé et les fullerènes peut conduire à de nouveaux matériaux dotés de propriétés électroniques uniques .
Chimie analytique - Étalon interne
En chimie analytique, en particulier en chromatographie en phase gazeuse-spectrométrie de masse (GC-MS), le This compound est utilisé comme étalon interne. Cette application est cruciale lors de l’étape de dérivatisation dans la détermination du cyanure dans le plasma et l’urine humains, garantissant ainsi des résultats analytiques précis et fiables .
Synthèse de monomères trifonctionnels
Le composé réagit avec des réactifs perfluoroalcénylzincique en présence d’un catalyseur de tétrakis(triphénylphosphine)palladium pour donner du 1,3,5-tris(alfa, bêta, bêta-trifluorovinyl)benzène. Ce monomère trifonctionnel est important pour la création de polymères ayant des propriétés spécifiques, telles qu’une stabilité thermique accrue ou des indices de réfraction uniques .
Études de solubilité
Les études de solubilité du This compound dans divers solvants sont essentielles pour les applications industrielles. La compréhension de sa solubilité peut guider le choix du solvant et l’estimation du rendement dans le processus de production. Ces études sont également essentielles pour optimiser les processus de cristallisation afin d’améliorer la qualité et les propriétés du produit final .
Propriétés
IUPAC Name |
2,4,6-tribromobenzene-1,3,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br3O3/c7-1-4(10)2(8)6(12)3(9)5(1)11/h10-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXWNUUQRAHIRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)O)Br)O)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10187199 | |
| Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3354-82-3 | |
| Record name | Phloroglucinol, 2,4,6-tribromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003354823 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phloroglucinol, tribromo- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99830 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3,5-Benzenetriol, 2,4,6-tribromo- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10187199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



